2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide
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Overview
Description
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyano group (–CN) and a substituted phenyl ring with dichloro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxyaniline and cyanoacetic acid.
Reaction: The aniline derivative undergoes a nucleophilic substitution reaction with cyanoacetic acid in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Product Formation: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives with different functional groups replacing the dichloro or methoxy groups.
Scientific Research Applications
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and substituted phenyl ring play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-acetamide: Lacks the methoxy group.
2-Cyano-N-(4-methoxyphenyl)-acetamide: Lacks the dichloro groups.
2-Cyano-N-(3,5-dichloro-4-hydroxyphenyl)-acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is unique due to the presence of both dichloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds.
Properties
Molecular Formula |
C10H8Cl2N2O2 |
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Molecular Weight |
259.09 g/mol |
IUPAC Name |
2-cyano-N-(3,5-dichloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-16-10-7(11)4-6(5-8(10)12)14-9(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) |
InChI Key |
VSUJWCWXTCIOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NC(=O)CC#N)Cl |
Origin of Product |
United States |
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